

# Z-D-Glu-OBzl chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Z-D-Glu-OBzl**

Cat. No.: **B554518**

[Get Quote](#)

## Z-D-Glu-OBzl: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **Z-D-Glu-OBzl** (N-Carbobenzyloxy-D-glutamic acid  $\alpha$ -benzyl ester). This document is intended for researchers, scientists, and professionals in drug development who utilize amino acid derivatives in peptide synthesis and other areas of medicinal chemistry.

## Chemical Properties and Structure

**Z-D-Glu-OBzl** is a protected amino acid derivative commonly used as a building block in the synthesis of peptides. The N-terminal is protected by a benzyloxycarbonyl (Z) group, and the  $\alpha$ -carboxyl group is protected as a benzyl ester (OBzl).

## Chemical Structure

The structure of **Z-D-Glu-OBzl** is characterized by a D-glutamic acid core with protecting groups that allow for selective chemical modifications.

- IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]
- Molecular Formula: C<sub>20</sub>H<sub>21</sub>NO<sub>6</sub>[1]
- Canonical SMILES: C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]

- InChI: InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1[1]
- InChIKey: VWHKODOUMSMUAF-QGZVFWFLSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **Z-D-Glu-OBzl** is presented in the table below. It is important to note that some of the data for the D-enantiomer is limited, and in such cases, data for the corresponding L-enantiomer (Z-L-Glu-OBzl) is provided for reference, as their physical properties are generally very similar, differing primarily in the sign of their optical rotation.

| Property         | Value                                                                                                                       | Source |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Weight | 371.38 g/mol                                                                                                                |        |
| Appearance       | White to off-white solid/powder                                                                                             |        |
| Melting Point    | 92-93 °C (for L-enantiomer)                                                                                                 |        |
| Boiling Point    | 594.3 ± 50.0 °C (Predicted)                                                                                                 |        |
| Density          | 1.268 ± 0.06 g/cm³ (Predicted)                                                                                              |        |
| Solubility       | Soluble in methanol and dimethyl sulfoxide (DMSO).<br>Slightly soluble in water.                                            |        |
| Optical Rotation | No specific data found for the D-enantiomer. For the L-enantiomer: $[\alpha]^{20}/D = -23 \pm 2^\circ$<br>(c=1 in methanol) |        |
| CAS Number       | 65706-99-2                                                                                                                  |        |
| PubChem CID      | 7018162                                                                                                                     |        |

## Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of **Z-D-Glu-OBzl**. These are intended as a guide and may require optimization for specific laboratory conditions and desired product purity.

## Synthesis of Z-D-Glu-OBzl

A common method for the synthesis of amino acid benzyl esters involves the reaction of the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.

Materials:

- Z-D-glutamic acid
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
- Cyclohexane
- Ethyl acetate
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Z-D-glutamic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
- Add cyclohexane as the azeotroping solvent.

- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Remove the cyclohexane by rotary evaporation.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Z-D-Glu-OBzl**.

## Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of **Z-D-Glu-OBzl** can be assessed by RP-HPLC. The following is a general method that can be adapted and optimized.

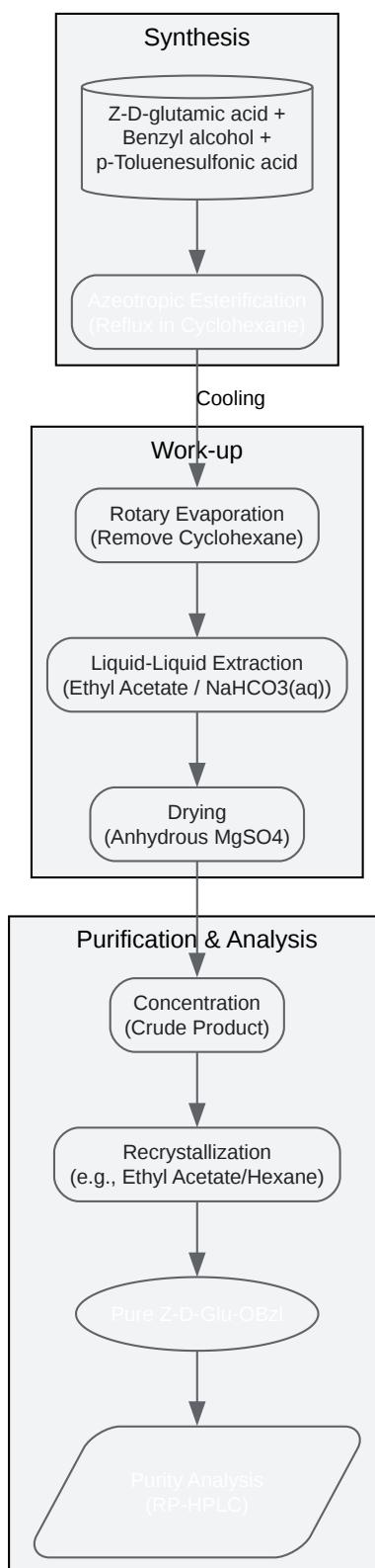
### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20-80% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30 °C.

**Procedure:**

- Prepare a stock solution of **Z-D-Glu-OBzl** in the mobile phase or a suitable solvent like acetonitrile.
- Perform serial dilutions to create a calibration curve.
- Inject the sample and standards onto the HPLC system.
- The purity is determined by the area percentage of the main peak corresponding to **Z-D-Glu-OBzl**.

## Biological Context and Applications


**Z-D-Glu-OBzl** is primarily utilized as a versatile building block in the synthesis of peptides for various research and drug development purposes. As a derivative of D-glutamic acid, it can be incorporated into peptide sequences to introduce specific stereochemistry, which can influence the peptide's conformation and biological activity.

While glutamic acid itself is a major excitatory neurotransmitter that interacts with a variety of receptors in the central nervous system, there is limited information on the direct biological activity or interaction of **Z-D-Glu-OBzl** with specific signaling pathways. Its primary role in a biological context is as a precursor in the synthesis of more complex molecules that may have therapeutic applications, particularly in the fields of neuroprotective agents and other pharmaceuticals targeting neurological disorders.

## Visualizations

### General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **Z-D-Glu-OBzl**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Z-D-Glu-OBzl**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-D-Glu-OBzl chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554518#z-d-glu-obzl-chemical-properties-and-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)